

# Andamertinib: An In-Depth Analysis of Off-Target Kinase Activity

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## Compound of Interest

Compound Name: Andamertinib

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## Executive Summary

**Andamertinib** (also known as PLB1004) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Avistone Biotechnology.[1][2] It is specifically designed to target EGFR mutations, including exon 20 insertions, which are prevalent in non-small cell lung cancer (NSCLC) and are often resistant to earlier-generation TKIs.[3][4] Preclinical and clinical data suggest that **Andamertinib** is a potent and highly selective inhibitor of these mutant forms of EGFR over the wild-type protein.[1][3] This high degree of selectivity is a key design feature aimed at minimizing off-target effects and improving the therapeutic window.[4]

This technical guide provides a comprehensive overview of the publicly available information regarding **Andamertinib**'s kinase activity profile, with a specific focus on its off-target interactions. While detailed, quantitative kinome scan data for **Andamertinib** is not yet publicly available, this document will outline the methodologies typically used for such profiling and present a template for how such data would be structured and interpreted. To illustrate the principles of off-target analysis and fulfill the visualization requirements of this guide, data from a well-characterized, publicly documented kinase inhibitor will be used as a surrogate.

## Introduction to Andamertinib and Kinase Selectivity

**Andamertinib** is a mono-anilino-pyrimidine compound that covalently binds to the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[3][4] This mechanism effectively blocks downstream pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The primary indication for **Andamertinib** is the treatment of NSCLC harboring specific EGFR mutations.[2]

A critical aspect of the preclinical characterization of any kinase inhibitor is the determination of its selectivity profile. Kinase inhibitors are rarely, if ever, completely specific for their intended target. Off-target activity, where the drug inhibits other kinases, can lead to unforeseen side effects or, in some cases, contribute to the drug's therapeutic efficacy through polypharmacology. Therefore, a thorough understanding of an inhibitor's interactions across the human kinome is essential for its safe and effective development.

## On-Target Activity of Andamertinib

**Andamertinib** has demonstrated potent inhibitory activity against clinically relevant EGFR mutations. An abstract from a first-in-human study reported IC50 values ranging from 25.67 to 316.6 nM against various EGFR exon 20 insertion mutations.[3] The molecule also potently targets classical EGFR mutations such as Exon 19 deletions (ExDel19), L858R, and the T790M resistance mutation, while showing a high degree of selectivity over wild-type EGFR.[3]

Table 1: Summary of **Andamertinib** On-Target EGFR Inhibition

EGFR Mutation	IC50 Range (nM)	Reference
Exon 20 Insertions	25.67 - 316.6	[3]
Exon 19 Deletion	Data not specified	[3]
L858R	Data not specified	[3]
T790M	Data not specified	[3]

Note: Specific IC50 values for each mutation are not detailed in the publicly available abstracts.

## Off-Target Kinase Activity of Andamertinib: Data and Analysis

As of the date of this document, a comprehensive, quantitative analysis of **Andamertinib**'s off-target kinase activity, such as a full kinome scan, has not been made publicly available by Avistone Biotechnology or in peer-reviewed literature. Such studies are a standard component of preclinical development and are crucial for understanding the full pharmacological profile of a drug candidate.

In the absence of specific data for **Andamertinib**, this section will serve as a template for how such information would be presented and analyzed. The following table uses hypothetical data to illustrate the format for summarizing off-target kinase inhibition.

Table 2: Illustrative Off-Target Kinase Inhibition Profile (Hypothetical Data)

Kinase Target	Percent Inhibition @ 1 $\mu$ M	IC50 (nM)	Kinase Family	Potential Biological Implication
SRC	85%	150	Tyrosine Kinase	Inhibition of cell growth, migration, and invasion.
ABL1	72%	450	Tyrosine Kinase	Potential for activity in certain leukemias.
LCK	65%	800	Tyrosine Kinase	Immunomodulatory effects.
Aurora A	40%	>1000	Serine/Threonine Kinase	Potential for effects on cell cycle progression.
ROCK1	25%	>1000	Serine/Threonine Kinase	Potential for effects on cell motility and morphology.

# Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro screening against a large panel of purified kinases. Several methodologies are commonly employed in the pharmaceutical industry.

## Radiometric Kinase Assay (e.g., $^{33}\text{P}$ -ATP Filter Binding Assay)

This is a traditional and highly reliable method for measuring kinase activity.

**Principle:** The assay measures the transfer of a radiolabeled phosphate group from  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  to a specific protein or peptide substrate by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

**General Protocol:**

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a substrate peptide or protein, and the test compound (e.g., **Andamertinib**) at various concentrations in a microtiter plate.
- **Initiation:** The kinase reaction is initiated by the addition of a solution containing  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  and necessary cofactors (e.g.,  $\text{MgCl}_2$ ).
- **Incubation:** The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g.,  $30^\circ\text{C}$ ).
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the free  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ . This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate but not the ATP.
- **Washing:** The filter paper is washed to remove any unbound radiolabeled ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

- **Data Analysis:** The percentage of kinase activity remaining at each compound concentration is calculated relative to a control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

## Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a popular non-radiometric method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

**Principle:** The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

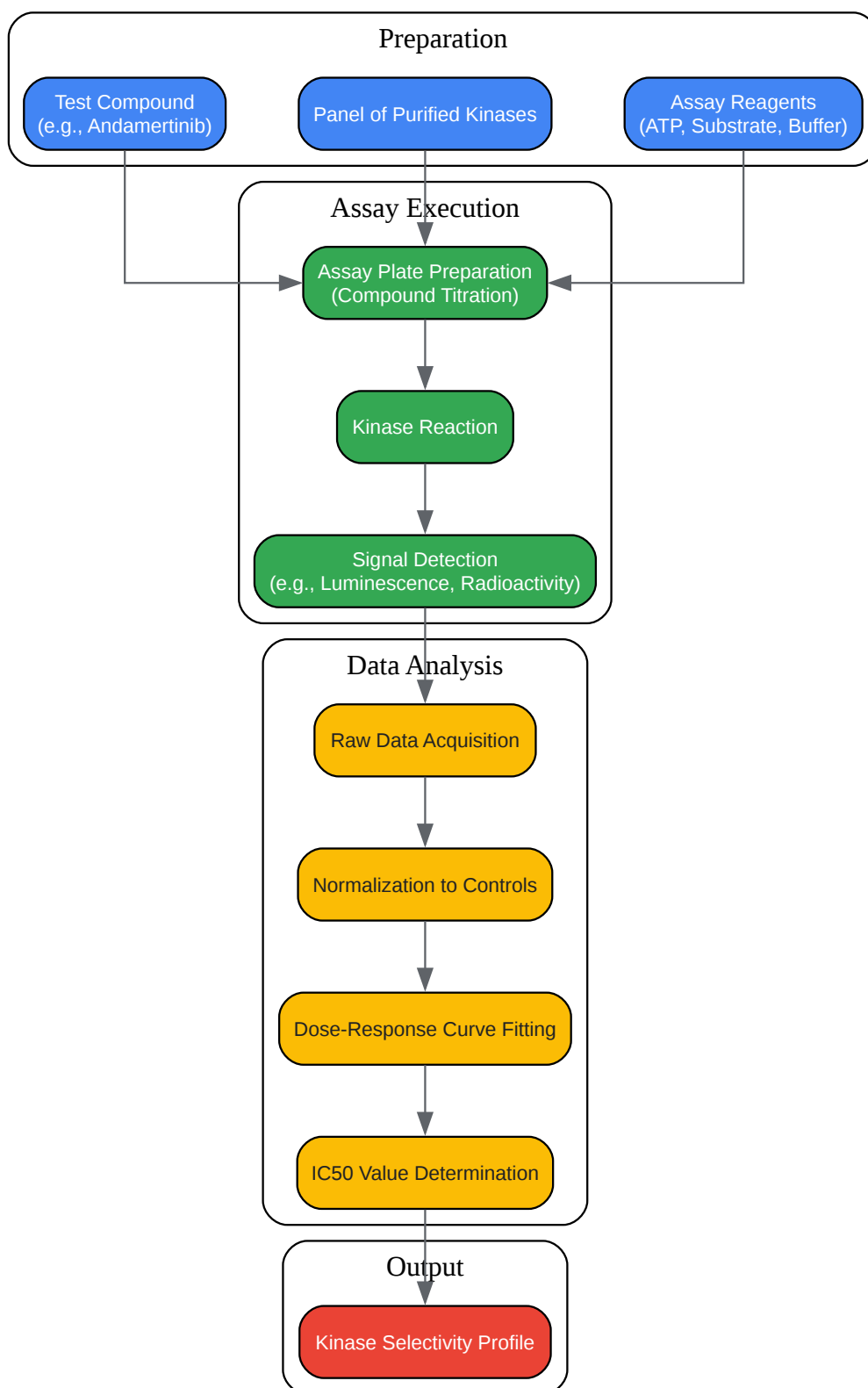
General Protocol:

- **Kinase Reaction:** The kinase, substrate, ATP, and test compound are incubated together in a microtiter plate.
- **ATP Depletion:** An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
- **ADP to ATP Conversion and Detection:** A "Kinase Detection Reagent" is added, which contains enzymes to convert ADP to ATP and luciferase to generate a luminescent signal from the newly synthesized ATP.
- **Measurement:** The luminescence is measured using a luminometer.
- **Data Analysis:** The luminescent signal is correlated with kinase activity, and IC50 values are calculated as described for the radiometric assay.

## Visualizations of Experimental Workflows and Signaling Pathways

### Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for determining the off-target profile of a kinase inhibitor.

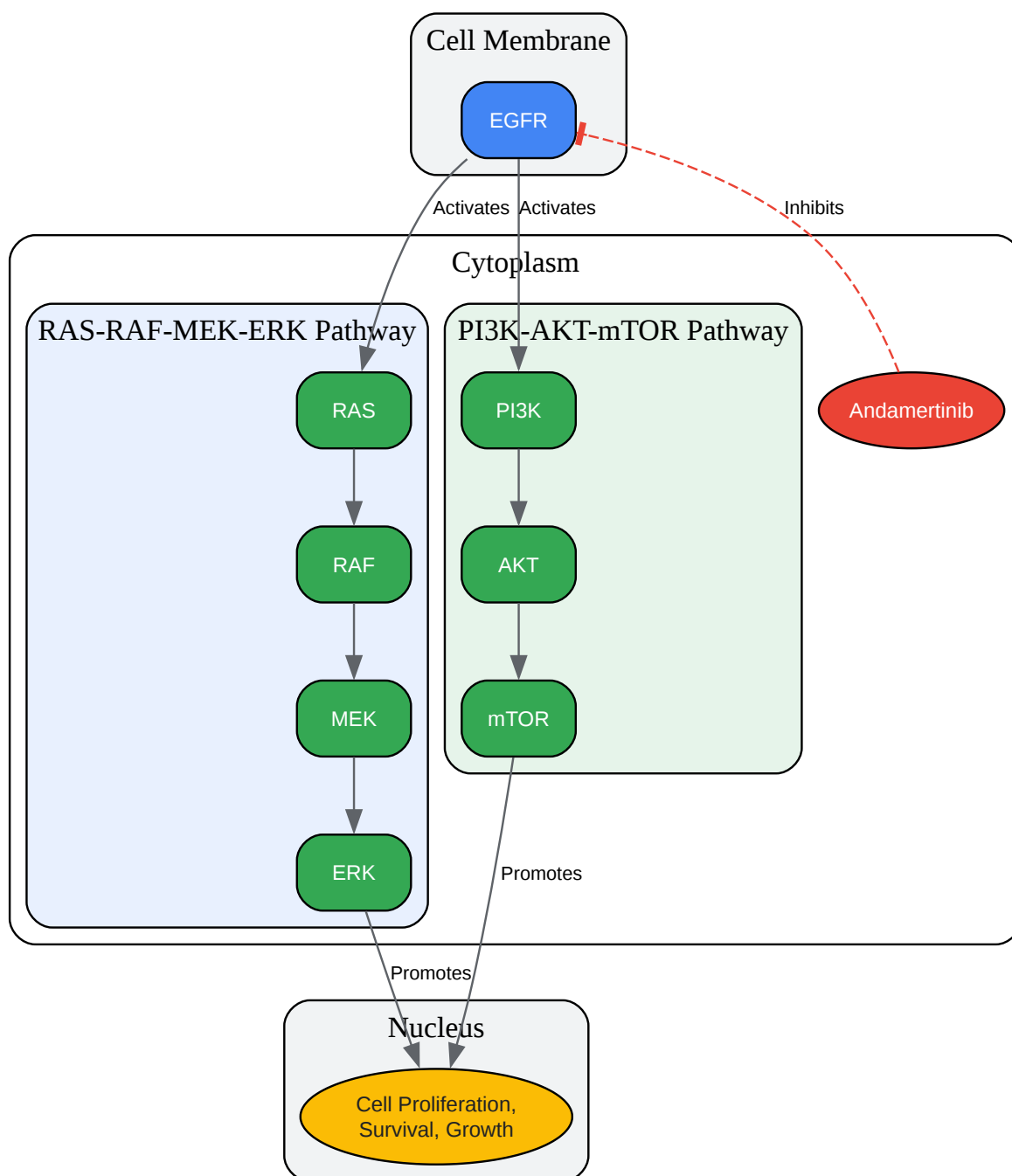


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Caption: Workflow for in vitro kinase selectivity profiling.

## Andamertinib's On-Target EGFR Signaling Pathway

This diagram illustrates the EGFR signaling pathway that is inhibited by **Andamertinib**.



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Caption: On-target signaling pathways inhibited by **Andamertinib**.

## Conclusion and Future Directions

**Andamertinib** is a promising, highly selective EGFR-TKI with potent activity against clinically relevant mutations in NSCLC. While its on-target effects are increasingly well-documented through ongoing clinical trials, a detailed public disclosure of its off-target kinase activity is currently lacking. A comprehensive understanding of its kinome-wide selectivity will be invaluable for anticipating potential side effects, identifying opportunities for combination therapies, and fully elucidating its mechanism of action. As **Andamertinib** progresses through clinical development, it is anticipated that more detailed preclinical data, including its off-target kinase profile, will be published, providing a clearer picture of its overall pharmacological properties.

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